molecular formula C10H9N3O4S B8408915 7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide

7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide

Cat. No. B8408915
M. Wt: 267.26 g/mol
InChI Key: NKNLFXIZWFYFSF-UHFFFAOYSA-N
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Patent
US06943159B1

Procedure details

A stirred solution of 1,2,3,5-tetrahydrobenzo[e]pyrrolo[2,1-c]-1,2,4-thiadiazine-5,5-dioxide (222 mg; 1 mmol) in H2SO4 (2 ml) at 5° C. was added a solution of KNO3 (122 mg; 1.2 mmol) in H2SO4 (2 ml). The reaction mixture was allowed to warm up to rt. and stirred for 2 h. The reaction mixture was poured into ice water, filtered and air dried to give 190 mg (71%) product.
Name
1,2,3,5-tetrahydrobenzo[e]pyrrolo[2,1-c]-1,2,4-thiadiazine-5,5-dioxide
Quantity
222 mg
Type
reactant
Reaction Step One
Name
KNO3
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:9]2[C:4](=[N:5][S:6](=[O:15])(=[O:14])[C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=32)[CH2:3][CH2:2]1.[N+:16]([O-])([O-:18])=[O:17].[K+]>OS(O)(=O)=O>[N+:16]([C:12]1[CH:11]=[CH:10][C:8]2[N:9]3[CH2:1][CH2:2][CH2:3][C:4]3=[N:5][S:6](=[O:14])(=[O:15])[C:7]=2[CH:13]=1)([O-:18])=[O:17] |f:1.2|

Inputs

Step One
Name
1,2,3,5-tetrahydrobenzo[e]pyrrolo[2,1-c]-1,2,4-thiadiazine-5,5-dioxide
Quantity
222 mg
Type
reactant
Smiles
C1CCC2=NS(C3=C(N21)C=CC=C3)(=O)=O
Name
KNO3
Quantity
122 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
and stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(N3C(=NS2(=O)=O)CCC3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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